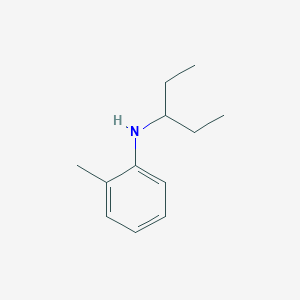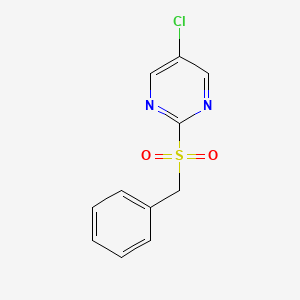
5-Chloro-2-(phenylmethanesulfonyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfonyl)-5-chloropyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzylsulfonyl group attached to the second position and a chlorine atom attached to the fifth position of the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-5-chloropyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction mechanism involves the nucleophilic substitution of the chlorine atom in 2-chloropyrimidine by the benzylsulfonyl group, resulting in the formation of 2-(benzylsulfonyl)-5-chloropyrimidine .
Industrial Production Methods
In an industrial setting, the production of 2-(benzylsulfonyl)-5-chloropyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfonyl)-5-chloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
2-(Benzylsulfonyl)-5-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It is investigated for its ability to inhibit specific enzymes and receptors.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-5-chloropyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The benzylsulfonyl group plays a crucial role in enhancing the binding affinity of the compound to its targets. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfonyl)benzothiazole: Known for its antifungal properties.
2-(Benzylsulfonyl)pyridine: Studied for its potential as an antimicrobial agent.
2-(Benzylsulfonyl)benzimidazole: Investigated for its anticancer activities.
Uniqueness
2-(Benzylsulfonyl)-5-chloropyrimidine is unique due to the presence of both a benzylsulfonyl group and a chlorine atom on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity to the compound, making it a valuable molecule for various applications in research and industry .
Properties
CAS No. |
79685-43-1 |
|---|---|
Molecular Formula |
C11H9ClN2O2S |
Molecular Weight |
268.72 g/mol |
IUPAC Name |
2-benzylsulfonyl-5-chloropyrimidine |
InChI |
InChI=1S/C11H9ClN2O2S/c12-10-6-13-11(14-7-10)17(15,16)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
DONRDSVBRXKNPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)
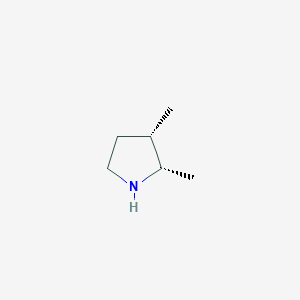
![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)
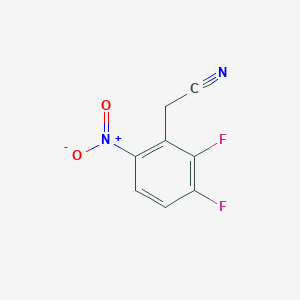




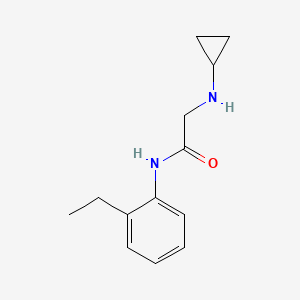
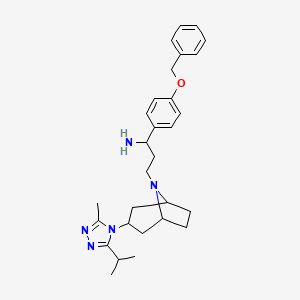
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
